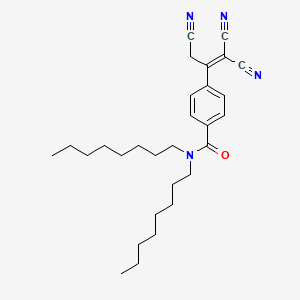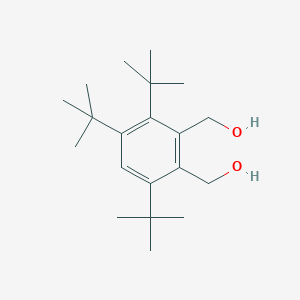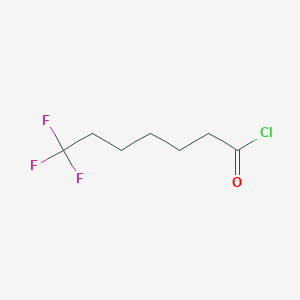
CID 21266991
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of methylamine with trimethylchlorosilane in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods: In industrial settings, the production of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, leading to the formation of silanols and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides are commonly used.
Hydrolysis: Typically occurs in the presence of water or aqueous acids.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products vary based on the substituent introduced.
Hydrolysis: Silanols and ammonia.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to form stable silicon-nitrogen bonds. These bonds confer stability and resistance to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
- 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- Tris(trimethylsilyl)amine
Comparison: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust and reliable performance.
属性
分子式 |
C7H23N2Si3 |
|---|---|
分子量 |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
InChI 键 |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)


![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
